molecular formula C23H30N4O4 B5096173 2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-pyridin-3-yloxypropyl)acetamide

2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-pyridin-3-yloxypropyl)acetamide

Cat. No.: B5096173
M. Wt: 426.5 g/mol
InChI Key: SSEKDAVXBHDYSY-UHFFFAOYSA-N
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Description

2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-pyridin-3-yloxypropyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a piperazine ring, a pyridine moiety, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-pyridin-3-yloxypropyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.

    Introduction of the 4-ethoxyphenyl Group: The 4-ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-ethoxybenzyl chloride and the piperazine intermediate.

    Acetylation: The acetamide group is introduced through acetylation of the piperazine derivative using acetic anhydride.

    Attachment of the Pyridine Moiety: The pyridine moiety is attached through a nucleophilic substitution reaction using 3-pyridin-3-yloxypropyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the piperazine ring, potentially forming alcohol derivatives.

    Substitution: The compound can undergo various substitution reactions, especially at the pyridine and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of piperazine and pyridine derivatives with biological targets. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure allows for interactions with various biological targets, making it a potential candidate for the treatment of diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its diverse functional groups allow for the creation of polymers and other materials with unique characteristics.

Mechanism of Action

The mechanism of action of 2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-pyridin-3-yloxypropyl)acetamide involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, while the pyridine moiety can bind to enzymes and other proteins. These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-[(4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-pyridin-3-yloxypropyl)acetamide
  • 2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-pyridin-3-yloxyethyl)acetamide
  • 2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-pyridin-2-yloxypropyl)acetamide

Uniqueness

The uniqueness of 2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-pyridin-3-yloxypropyl)acetamide lies in its specific combination of functional groups. The presence of the ethoxyphenyl group, piperazine ring, and pyridine moiety provides a unique set of chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-pyridin-3-yloxypropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4/c1-2-30-19-8-6-18(7-9-19)17-27-13-12-26-23(29)21(27)15-22(28)25-11-4-14-31-20-5-3-10-24-16-20/h3,5-10,16,21H,2,4,11-15,17H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEKDAVXBHDYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)NCCCOC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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